![molecular formula C18H29N3O B14786888 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786888.png)
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a benzyl group, and an amide linkage, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine group of the piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring or benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound may be studied for its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological properties.
Chemical Biology: Researchers can use this compound to probe biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-N-((1-phenylpiperidin-3-yl)methyl)-3-methylbutanamide
- (2S)-2-Amino-N-((1-methylpiperidin-3-yl)methyl)-3-methylbutanamide
- (2S)-2-Amino-N-((1-ethylpiperidin-3-yl)methyl)-3-methylbutanamide
Uniqueness
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide is unique due to the presence of the benzyl group, which can influence its binding affinity and selectivity towards specific biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H29N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-11-16-9-6-10-21(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,19H2,1-2H3,(H,20,22) |
Clé InChI |
FXGINOAOKXSQDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1CCCN(C1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
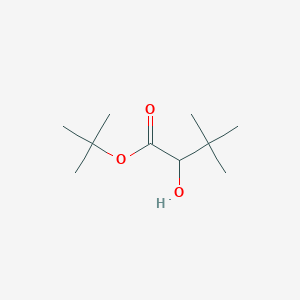
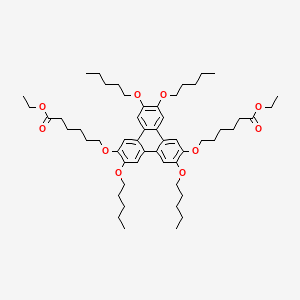
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
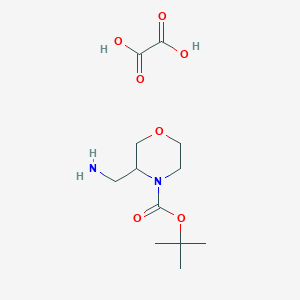
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
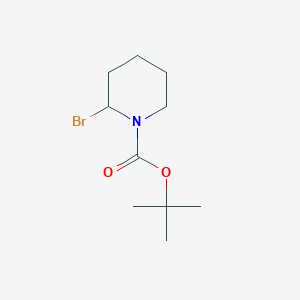
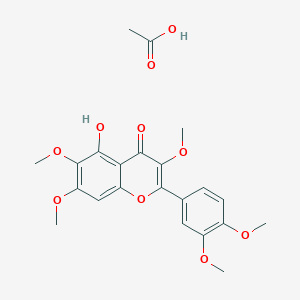
![Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14786872.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
